

Chemical properties and structure of Hexamethonium hydroxide

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Compound of Interest

Compound Name: Hexamethonium hydroxide

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Hexamethonium Hydroxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethonium hydroxide, a quaternary ammonium compound, is a potent non-depolarizing ganglionic blocker. It acts as a neuronal nicotinic acetylcholine receptor (nAChR) antagonist, primarily by blocking the ion pore rather than competing with acetylcholine for its binding site. This comprehensive technical guide details the chemical properties, structure, and pharmacological actions of Hexamethonium hydroxide. It provides an in-depth look at its mechanism of action, downstream signaling effects, and includes detailed experimental protocols for its synthesis, purification, and characterization, as well as for in vitro pharmacological studies.

Chemical Properties and Structure

Hexamethonium hydroxide is a synthetic bis-quaternary ammonium compound. Its structure consists of a six-carbon aliphatic chain separating two trimethylammonium groups, with hydroxide ions as the counter-ions.

Table 1: Chemical and Physical Properties of Hexamethonium Hydroxide



Property	Value	Reference(s)
IUPAC Name	N,N,N,N',N',N'- hexamethylhexane-1,6- diaminium dihydroxide	[1]
Synonyms	Hexamethylenebis(trimethylam monium hydroxide)	[1]
CAS Number	556-81-0	[1]
Chemical Formula	C12H32N2O2	[1]
Molecular Weight	236.39 g/mol	[1]
Appearance	Typically a colorless to pale yellow solid or solution. It is hygroscopic and can absorb moisture from the air.	[2]
Melting Point	25 °C	[2]
Boiling Point	257 °C	[2]
Solubility	Highly soluble in water and other polar solvents. Less soluble in non-polar organic solvents.[2][3]	
рКа	As a quaternary ammonium hydroxide, it is a strong base with a pKa value typically above 12.[4] It is permanently charged, independent of the pH of its solution.[5]	

Synthesis and Purification

The synthesis of **Hexamethonium hydroxide** is typically a two-step process. First, a Hexamethonium salt, such as Hexamethonium bromide, is synthesized. This is followed by the conversion of the bromide salt to the hydroxide salt.



Synthesis of Hexamethonium Bromide

Hexamethonium bromide can be synthesized via the quaternization of trimethylamine with 1,6-dibromohexane.

Experimental Protocol: Synthesis of Hexamethonium Bromide

Materials:

- 1,6-dibromohexane
- Trimethylamine (solution in ethanol or as a gas)
- Ethanol, absolute
- Diethyl ether

Procedure:

- In a pressure-resistant reaction vessel, dissolve 1,6-dibromohexane in absolute ethanol.
- · Cool the solution in an ice bath.
- Slowly add a twofold molar excess of trimethylamine solution in ethanol. Alternatively, bubble trimethylamine gas through the cooled solution until the required molar excess is achieved.
- Seal the reaction vessel and allow it to warm to room temperature.
- Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the vessel to room temperature.
- The crude Hexamethonium bromide may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.
- The precipitated product is collected by filtration and washed with cold diethyl ether to remove unreacted starting materials and byproducts.



• The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Conversion of Hexamethonium Bromide to Hexamethonium Hydroxide

The conversion of Hexamethonium bromide to **Hexamethonium hydroxide** can be achieved using an anion exchange resin.

Experimental Protocol: Anion Exchange for **Hexamethonium Hydroxide** Preparation

Materials:

- Hexamethonium bromide
- Strongly basic anion exchange resin (hydroxide form, e.g., AG® 1-X8)
- Deionized water
- · Chromatography column

Procedure:

- Prepare a slurry of the anion exchange resin in deionized water and pack it into a chromatography column.
- Wash the resin thoroughly with several column volumes of deionized water to remove any impurities.
- Prepare an aqueous solution of Hexamethonium bromide.
- Slowly pass the Hexamethonium bromide solution through the prepared anion exchange column. The bromide ions will be exchanged for hydroxide ions on the resin.
- Collect the eluent, which now contains Hexamethonium hydroxide.
- To ensure complete elution of the product, wash the column with several volumes of deionized water and combine the washings with the initial eluent.



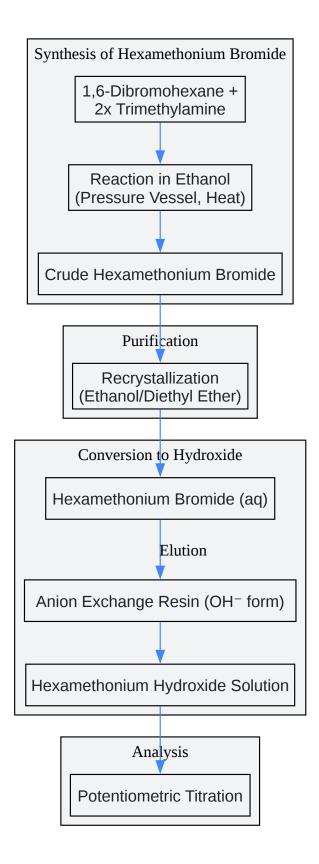




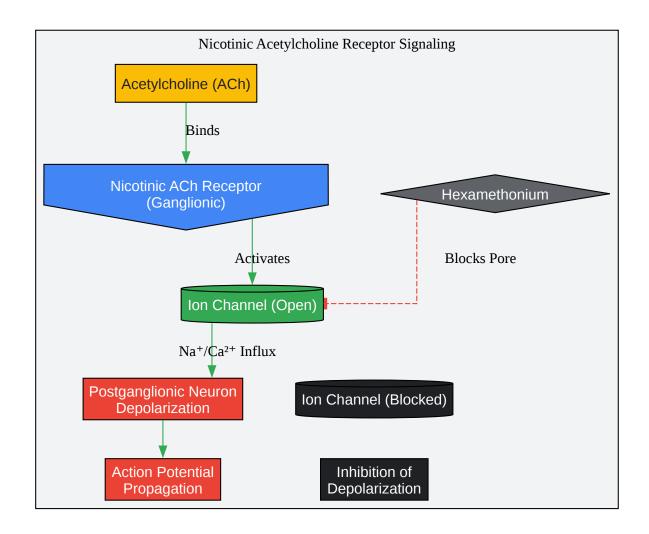
• The concentration of the **Hexamethonium hydroxide** solution can be determined by potentiometric titration.

Experimental Workflow: Synthesis and Purification of **Hexamethonium Hydroxide**

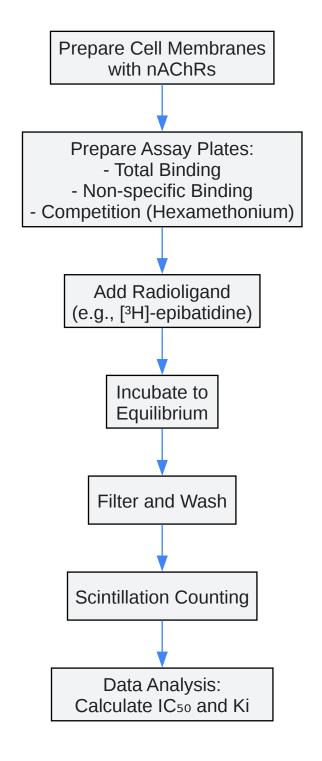












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